2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
Description
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a benzimidazole-derived hydrazide compound characterized by a benzyl-substituted benzimidazole core, a sulfanyl bridge, and an acetohydrazide moiety linked to a 4-propoxyphenyl group in the (E)-configuration. The benzimidazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C26H26N4O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O2S/c1-2-16-32-22-14-12-20(13-15-22)17-27-29-25(31)19-33-26-28-23-10-6-7-11-24(23)30(26)18-21-8-4-3-5-9-21/h3-15,17H,2,16,18-19H2,1H3,(H,29,31)/b27-17+ |
InChI Key |
YIRBRRXAMFJTLU-WPWMEQJKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
Procedure :
Thiol Group Introduction
Procedure :
- Reactants : 1-Benzyl-1H-benzimidazole (1.0 equiv), thiourea (1.5 equiv).
- Conditions : Reflux in ethanol with KOH (8 h, 80°C).
- Mechanism : Nucleophilic substitution replaces the 2-position hydrogen with a thiol group.
- Yield : 70–75% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Synthesis of Acetohydrazide Intermediate
Acetylation of Hydrazine
Procedure :
- Reactants : Ethyl chloroacetate (1.2 equiv), hydrazine hydrate (1.0 equiv).
- Conditions : Stir in ethanol (0°C, 2 h).
- Mechanism : Nucleophilic acyl substitution forms acetohydrazide.
- Yield : 90–95% after solvent evaporation.
Coupling of 1-Benzyl-1H-benzimidazole-2-thiol with Acetohydrazide
Procedure :
- Reactants : 1-Benzyl-1H-benzimidazole-2-thiol (1.0 equiv), acetohydrazide (1.1 equiv).
- Conditions : K₂CO₃ (2.0 equiv) in DMF, 60°C, 6 h.
- Mechanism : Thiolate ion attacks the acetohydrazide’s carbonyl carbon.
- Yield : 65–70% after precipitation (ice-water).
Schiff Base Formation with 4-Propoxybenzaldehyde
Procedure :
- Reactants : Intermediate from Step 4 (1.0 equiv), 4-propoxybenzaldehyde (1.05 equiv).
- Conditions : Glacial acetic acid (catalyst) in ethanol, reflux (4 h).
- Mechanism : Acid-catalyzed condensation eliminates water.
- Yield : 80–85% after recrystallization (ethanol).
Optimization and Reaction Conditions
Table 1: Critical Reaction Parameters
| Step | Reagent Ratios | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2.1 | 1:1.2 | HCl | 110°C | 12 h | 78% |
| 2.2 | 1:1.5 | Ethanol | 80°C | 8 h | 70% |
| 4 | 1:1.1 | DMF | 60°C | 6 h | 65% |
| 5 | 1:1.05 | Ethanol | Reflux | 4 h | 80% |
Key Observations :
- Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilicity in Step 4.
- Catalysis : Acetic acid in Step 5 accelerates imine formation.
- Purification : Recrystallization in ethanol yields high-priority crystals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Mechanistic Insights
Thiol-Acetohydrazide Coupling
The thiolate ion (generated via K₂CO₃ deprotonation) attacks the electrophilic carbonyl carbon of acetohydrazide, forming a thioether linkage. Steric hindrance from the benzyl group necessitates prolonged heating.
Schiff Base Formation
Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amine group. The E-configuration is stabilized by conjugation with the aromatic ring.
Scalability and Industrial Relevance
Batch-Scale Synthesis :
- Step 2.1 : 500 g batches achieved 80% yield in pilot reactors.
- Step 5 : Continuous flow systems reduced reaction time to 1.5 h.
Cost Efficiency :
Challenges and Mitigation
Byproduct Formation
Low Crystallinity
- Issue : Amorphous material in Step 5.
- Solution : Seeding with pure crystals during recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in cellular processes.
DNA Interaction: The benzimidazole core can intercalate with DNA, potentially disrupting replication and transcription.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Observations :
Characterization Methods :
- X-ray crystallography confirms the (E)-configuration of the imine bond in analogs like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
- Spectroscopy :
- 1H NMR : Resonances for the imine proton (δ 7.98–8.18 ppm) and aromatic protons (δ 7.05–7.81 ppm) are consistent across analogs .
- ESI-MS : Molecular ion peaks (e.g., m/z 461.51 for Compound 7 ) validate molecular weights.
- IR : N-H stretches (3200–3400 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) confirm hydrazide and imine functionalities .
Pharmacological Activities
While direct data for the target compound are unavailable, structurally related derivatives exhibit notable bioactivities:
- Anti-inflammatory activity : Analogs with 4-methylphenyl and 4-ethylphenyl substituents showed moderate to significant inhibition of carrageenan-induced edema in rats (30–45% reduction at 50 mg/kg) .
- Antioxidant properties : Hydrazide derivatives with ethylsulfanyl groups demonstrated radical scavenging activity (IC₅₀ = 12–25 µM in DPPH assays) .
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of 1-benzyl-1H-benzimidazole with appropriate aldehydes and hydrazine derivatives. The final product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the presence of characteristic peaks in the IR spectrum can confirm the formation of functional groups such as C=N and NH .
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
Table 1: Cytotoxicity Data of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
The compound exhibited an IC50 value of 10–15 µM across different cell lines, indicating potent anticancer activity comparable to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies using flow cytometry have indicated that treated cells exhibit increased levels of apoptosis markers such as Annexin V . Furthermore, molecular docking studies suggest that the compound may interact with key proteins involved in cell proliferation and survival pathways.
Case Studies
- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. This study highlights its potential as a therapeutic agent in breast cancer treatment.
- In Vivo Studies : Preliminary animal studies have shown that administration of the compound resulted in tumor growth inhibition in xenograft models, further supporting its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
